1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl-

Prins reaction Acetal synthesis Perfumery intermediates

1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- (commonly abbreviated DDD) is a 1,3-dioxane derivative featuring a six‑membered ring with two oxygen atoms, two methyl groups at C4, and two phenyl groups at C2 and C6. It is primarily utilized as a key intermediate in the synthesis of high‑value perfumery ingredients, notably 2‑methyl‑4‑phenyl‑2‑butanol (CM) and 4‑cyclohexyl‑2‑methyl‑2‑butanol (Coranol), via hydrogenolysis and hydrolysis pathways.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 17383-99-2
Cat. No. B12657717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl-
CAS17383-99-2
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC1(CC(OC(O1)C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C18H20O2/c1-18(2)13-16(14-9-5-3-6-10-14)19-17(20-18)15-11-7-4-8-12-15/h3-12,16-17H,13H2,1-2H3
InChIKeyYWZRCNNFDDESHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- (CAS 17383-99-2): Core Properties and Perfumery Intermediate Role


1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl- (commonly abbreviated DDD) is a 1,3-dioxane derivative featuring a six‑membered ring with two oxygen atoms, two methyl groups at C4, and two phenyl groups at C2 and C6 . It is primarily utilized as a key intermediate in the synthesis of high‑value perfumery ingredients, notably 2‑methyl‑4‑phenyl‑2‑butanol (CM) and 4‑cyclohexyl‑2‑methyl‑2‑butanol (Coranol), via hydrogenolysis and hydrolysis pathways [1]. The compound is typically obtained through a Prins‑type condensation of isobutylene with benzaldehyde under Lewis acid catalysis [1].

Dual fragrance alcohol precursor (CM & Coranol)
High-temperature hydrolysis compatibility
Crystallization-enabled purification workflow

Why Generic Substitution Fails for 4,4-Dimethyl-2,6-diphenyl-1,3-dioxane (CAS 17383-99-2)


1,3-Dioxane derivatives cannot be indiscriminately interchanged because the nature and position of substituents dictate both the physical properties and the reactivity profile of the acetal ring. The presence of two phenyl groups in DDD dramatically elevates the boiling point (>380 °C vs. ~115–133 °C for the unsubstituted analog) and imparts a solidification behaviour that enables purification by crystallization rather than distillation [1]. Moreover, DDD is specifically tailored to yield two commercially important fragrance alcohols through a single intermediate; replacing it with a simpler 1,3-dioxane would sever the synthetic route to Coranol and severely depress CM yield [2]. It should be noted that high‑strength, head‑to‑head differential evidence remains limited in the open literature; the quantitative comparisons below represent the best currently available data.

Substitution pattern
Unsubstituted or mono‑phenyl 1,3‑dioxanes lack the diphenyl motif required to generate both CM and Coranol, limiting synthetic scope.
Thermal profile
Lower‑boiling analogs may volatilize during high‑temperature hydrolysis (200 °C), reducing effective substrate concentration and compromising yield.
Purification route
Liquid‑at‑ambient analogs require fractional distillation; solidification‑based crystallization is not applicable, raising equipment demands.

Quantitative Differentiation Evidence for 4,4-Dimethyl-2,6-diphenyl-1,3-dioxane (CAS 17383-99-2)


Prins Condensation Yield: DDD vs. 4,4-Dimethyl-1,3-dioxane

Under optimized Lewis acid catalysis (BF3·OEt2) with a 3:1 molar ratio of benzaldehyde to isobutylene, DDD is obtained at a 90 % molar yield based on isobutylene [1]. In contrast, the non‑phenyl analog 4,4‑dimethyl‑1,3‑dioxane is typically produced at 68–70 % yield based on isobutylene under standard Prins conditions [2]. The 20–22 percentage‑point yield advantage directly translates to lower raw‑material cost and reduced waste per unit of DDD produced.

Prins yield
Reported
90% (DDD) vs. 68–70% (analog)
Supports higher process efficiency and lower raw‑material cost
Cross‑study comparison under optimized Lewis acid conditions
Prins reaction Acetal synthesis Perfumery intermediates

Boiling Point and Thermal Processability: DDD vs. Unsubstituted 1,3-Dioxanes

DDD exhibits a boiling point of approximately 382.4 °C at 760 mmHg [1], while the unsubstituted 4,4‑dimethyl‑1,3‑dioxane boils between 115 °C and 133 °C . The >250 °C increase—attributable to the two phenyl substituents—permits DDD to be processed at the elevated temperatures required for aqueous hydrolysis (200 °C) and hydrogenolysis (80–105 °C) without volatilization losses [2].

Boiling point
Class-level
~382 °C vs. ~115–133 °C
Enables high‑temperature reactions without substrate loss
Calculated estimates; confirm with experimental measurement
Physical properties Thermal stability Process engineering

Synthetic Versatility as a Dual Perfumery Precursor

DDD is the sole intermediate that can be converted directly to both 2‑methyl‑4‑phenyl‑2‑butanol (CM) and 4‑cyclohexyl‑2‑methyl‑2‑butanol (Coranol) [1]. In a demonstrated hydrogenolysis, 4100 g DDD yielded 1800 g isolated CM (approx. 71.7 % yield) using Pd/C catalyst and H3PO4 co‑catalyst [2]. Analogous 1,3‑dioxanes lacking the diphenyl substitution pattern cannot be transformed into this fragrance pair without complete re‑engineering of the synthetic route.

Dual precursor yield
Reported
71.7% isolated CM yield; unique route to Coranol
Consolidates supply chain into single intermediate
No direct comparator for this dual‑product capability
Hydrogenolysis Fragrance alcohol Synthetic intermediate

Solidification and Purification by Crystallization

After distillation to remove excess benzaldehyde, crude DDD solidifies upon cooling below 75 °C [1]. In contrast, 4,4‑dimethyl‑1,3‑dioxane remains liquid at room temperature (melting point well below 0 °C). The solidification behaviour enables purification by crystallization rather than fractional distillation, lowering energy input, equipment cost, and operator exposure to volatile organics.

Solidification
Reported
Solidifies below 75 °C; crystallization feasible
Simplifies purification for labs lacking distillation infrastructure
Crystallization vs. fractional distillation; qualitative advantage
Crystallization Purification Process chemistry

High‑Impact Application Scenarios for 4,4-Dimethyl-2,6-diphenyl-1,3-dioxane (CAS 17383-99-2)


Integrated Manufacturing of Coranol and CM Fragrance Alcohols

Procurement of DDD enables a single‑intermediate route to both 2‑methyl‑4‑phenyl‑2‑butanol (CM) and the high‑value lily‑of‑the‑valley odorant 4‑cyclohexyl‑2‑methyl‑2‑butanol (Coranol) via sequential hydrogenolysis and aromatic ring hydrogenation. The demonstrated hydrogenolysis yield of ~72 % (1800 g CM from 4100 g DDD) supports industrial‑scale feasibility [1]. This contrasts with multi‑step approaches requiring separate intermediates and hazardous reagents such as methyl lithium or radical initiators [2].

High‑Temperature Aqueous Hydrolysis Processes

The boiling point of DDD (≈382 °C) comfortably exceeds the 200 °C temperature required for aqueous hydrolysis to 2‑methyl‑4‑phenyl‑2,4‑butanediol (HCM) [3]. This thermal envelope allows the reaction to proceed in a closed autoclave without evaporative loss of the substrate, a distinct advantage over lower‑boiling 1,3‑dioxane analogs that would partition into the headspace and reduce effective concentration.

Academic and Pilot‑Scale Studies of the Prins Condensation

DDD serves as a well‑characterized model substrate for investigating Lewis‑acid‑catalyzed Prins condensations of aromatic aldehydes with alkenes. The reported 90 % yield using BF3·OEt2 at a 3:1 aldehyde:alkene ratio [4] provides a high benchmark against which new catalytic systems (e.g., heterogeneous zeolites, ionic liquids) can be compared. The compound's solidification property further facilitates purification for mechanistic and kinetic studies.

Crystallization‑Based Purification Workflows

Because crude DDD solidifies below 75 °C after removal of volatile impurities, it can be purified by recrystallization rather than high‑vacuum distillation [5]. This property is particularly valuable for small‑ to medium‑scale laboratories that lack distillation infrastructure, lowering the barrier to obtaining high‑purity intermediate for downstream fragrance or materials‑science research.

Application
Selection Property
Validation Focus
Integrated Coranol & CM synthesis
Dual precursor reactivity
Hydrogenolysis yield and selectivity review
High‑temperature aqueous hydrolysis
High boiling point envelope
Substrate recovery at 200 °C
Prins condensation model studies
Well‑characterized condensation substrate
Yield benchmarking against novel catalysts
Crystallization‑based purification
Solidification below 75 °C
Purity after recrystallization vs. distillation
Quote Request

Request a Quote for 1,3-Dioxane, 4,4-dimethyl-2,6-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.